N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-methyl-4-propoxybenzenesulfonamide

Description

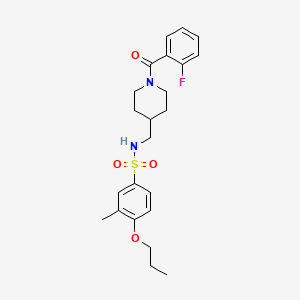

N-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-3-methyl-4-propoxybenzenesulfonamide is a synthetic compound featuring a piperidin-4-yl core modified with a 2-fluorobenzoyl group at the 1-position and a benzenesulfonamide moiety at the 4-position. The benzenesulfonamide is further substituted with a methyl group at the 3-position and a propoxy chain at the 4-position. The fluorine atom on the benzoyl group likely enhances metabolic stability and lipophilicity, while the propoxy chain may influence solubility and membrane permeability.

Properties

IUPAC Name |

N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-3-methyl-4-propoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29FN2O4S/c1-3-14-30-22-9-8-19(15-17(22)2)31(28,29)25-16-18-10-12-26(13-11-18)23(27)20-6-4-5-7-21(20)24/h4-9,15,18,25H,3,10-14,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBYAHRLGSAKWFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC=CC=C3F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-methyl-4-propoxybenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 448.6 g/mol. It features a piperidine ring, a fluorobenzoyl group, and a sulfonamide moiety, which contribute to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 448.6 g/mol |

| CAS Number | 1235354-43-4 |

Synthesis

The synthesis of this compound typically involves several steps, including:

- Formation of the Piperidine Ring : Achieved through cyclization reactions.

- Introduction of the Fluorobenzoyl Group : Often involves acylation with fluorobenzoyl chloride.

- Attachment of the Propoxy and Sulfonamide Groups : This can be accomplished via nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in disease processes. Its mechanism may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes, thereby modulating biochemical pathways.

- Receptor Binding : It may act as an antagonist or agonist at certain receptors, influencing cellular responses.

Therapeutic Potential

Research indicates that this compound exhibits potential therapeutic effects in various areas:

- Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains.

- Anticancer Properties : Its ability to inhibit tumor growth has been evaluated in vitro and in vivo models.

- Neurological Effects : The compound's structure suggests potential as a treatment for neurodegenerative diseases by acting on monoamine oxidase (MAO) pathways.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperidine or fluorobenzoyl groups can significantly affect its potency and selectivity for biological targets. For instance:

- Substitutions on the benzene ring can enhance binding affinity to specific receptors.

- Alterations in the sulfonamide group can improve solubility and bioavailability.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the efficacy of this compound:

- In Vitro Studies : Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis.

- In Vivo Models : Animal studies demonstrated reduced tumor growth rates when treated with derivatives of this compound.

- Mechanistic Studies : Research on related piperidine derivatives indicated potential MAO-B inhibitory activity, suggesting relevance for neurodegenerative conditions such as Alzheimer's disease.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several piperidine-based sulfonamides, carboxamides, and fentanyl analogs. Below is a detailed comparison:

Piperidin-4-yl Sulfonamide Derivatives

- Compound 1 (from ): Structure: (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(piperidin-4-yl)ethyl)-1H-indole-3-carboxamide. Key Differences: Replaces the benzenesulfonamide with an indole carboxamide and a methoxy-substituted dihydropyridine. The indole moiety may confer distinct pharmacokinetic properties, such as increased plasma protein binding . Activity: Demonstrated >95% purity in HPLC/MS, suggesting robust synthetic viability .

-

- Structure: Contains a 1,8-naphthyridine-acetamide core linked to a piperidin-4-yl group and a trifluoromethyl biphenyl.

- Key Differences: The naphthyridine ring and trifluoromethyl biphenyl substituent enhance aromatic stacking interactions, which are absent in the target compound. The acetamide group (vs. sulfonamide) may reduce acidity, affecting solubility and enzyme inhibition profiles .

- Application: Developed for atherosclerosis treatment, highlighting the therapeutic versatility of piperidine-acetamide derivatives .

Fluorinated Piperidine Derivatives

2'-Fluoroortho-fluorofentanyl ():

- Structure: N-(1-(2-fluorophenethyl)piperidin-4-yl)-N-(2-fluorophenyl)propionamide.

- Key Differences: A fentanyl analog with dual fluorophenyl groups and a phenethyl-piperidine scaffold. The propionamide group (vs. sulfonamide) and phenethyl chain increase opioid receptor affinity, making it pharmacologically distinct from the target compound .

- Regulatory Status: Classified as a controlled substance due to opioid activity .

- Compound from : Structure: 1-[(4-fluorophenyl)methyl]-N-[1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl]-1H-benzimidazol-2-amine. Key Differences: Incorporates a benzimidazole ring and methoxyphenethyl chain.

Sulfonamide vs. Carboxamide Functional Groups

- Sulfonamide Advantage : The sulfonamide group in the target compound provides strong hydrogen-bonding capabilities, which are critical for binding to polar enzyme active sites (e.g., carbonic anhydrase). This contrasts with carboxamides, which are less acidic and may exhibit weaker interactions .

- Carboxamide Advantage : Carboxamides, as seen in fentanyl analogs, often show better membrane permeability due to reduced polarity, favoring central nervous system penetration .

Comparative Data Table

Research Findings and Implications

- Structural Optimization : The propoxy group in the target compound may improve solubility compared to shorter alkoxy chains (e.g., methoxy in compounds) while maintaining moderate lipophilicity .

- Fluorine Impact: The 2-fluorobenzoyl group likely enhances metabolic stability compared to non-fluorinated analogs, as seen in fentanyl derivatives where fluorination reduces CYP450-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.